molecular formula C22H18O6 B2366761 Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate CAS No. 898415-81-1

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate

Cat. No.: B2366761
CAS No.: 898415-81-1
M. Wt: 378.38
InChI Key: QFROTNYYWFJNJF-UHFFFAOYSA-N
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Description

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a structurally complex molecule featuring a benzofuran moiety fused with a chromen (coumarin derivative) system, linked via an oxyacetate ester group. The compound’s benzofuran and chromen units suggest aromaticity and conjugation, which may contribute to fluorescence or bioactivity, as seen in similar molecules .

Properties

IUPAC Name

propan-2-yl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-13(2)26-22(24)12-25-15-7-8-19-16(10-15)17(11-21(23)28-19)20-9-14-5-3-4-6-18(14)27-20/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFROTNYYWFJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)
  • Structure : Shares a benzofuran core and ester linkage but substitutes the chromen system with a 4-tert-butylphenyl group.
  • Physicochemical Properties :
    • Molecular formula: C₂₂H₂₂O₅; Molecular weight: 366.4 g/mol
    • XLogP3: 5.2 (high lipophilicity due to tert-butyl and aromatic systems)
    • Polar surface area: 61.8 Ų; Rotatable bonds: 6 .
(E)-2-(2-(1H-Indol-3-yl)vinyl)-3-methyl-3λ⁴-benzo[d]thiazole iodide (A18)
  • Structure : Features a benzothiazole-indole conjugated system instead of benzofuran-chromen.
  • Applications : Used for fluorescent detection of c-di-GMP due to G-quadruplex induction (detection limit: ~500 nM) .
  • Key Differences : The vinyl linkage in A18 enables extended conjugation, enhancing fluorescence. The target compound’s chromen system may exhibit distinct electronic transitions, affecting its optical properties.
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS: 1245623-98-6)
  • Structure : Benzoxazole core with a fluorophenyl-acetate ester.
  • Key Differences : The benzoxazole’s oxygen and nitrogen atoms create a polar heterocycle, contrasting with the benzofuran’s oxygen-only system. Fluorine substitution may improve metabolic stability compared to the target’s chromen group .
Propaquizafop and Buprofezin (Pesticide Analogs)
  • Structure: Propaquizafop includes a quinoxalinyl-oxy-phenoxypropanoate ester; Buprofezin features a thiadiazinone ring.
  • Applications : Used as herbicides/insecticides, highlighting the role of ester and aromatic groups in agrochemical activity .
  • Key Differences : The target compound’s fused benzofuran-chromen system is structurally distinct, suggesting divergent biological targets.

Physicochemical and Functional Trends

Compound Core Structure Molecular Weight (g/mol) XLogP3 Key Functional Groups Applications
Target Compound Benzofuran-Chromen Not reported N/A Oxyacetate ester, 2-oxochromen Inferred: Bioactive
Methyl 2-[[...]acetate Benzofuran 366.4 5.2 tert-Butylphenyl, ester Unknown
A18 Benzothiazole-Indole Not reported N/A Vinyl linkage, iodide counterion Fluorescent detection
2-(3-Methyl-...)acetate Benzoxazole Not reported N/A Fluorophenyl, ketone Unknown
Propaquizafop Quinoxaline-Phenoxy Not reported N/A Propanoate ester Herbicide

Key Observations :

  • Lipophilicity : tert-Butyl groups (LogP 5.2) and fluorophenyl substituents increase hydrophobicity, whereas chromen’s ketone may enhance polarity.
  • Conjugation : Extended π-systems (e.g., A18’s vinyl linkage) correlate with fluorescence, suggesting the target’s chromen could exhibit similar properties.
  • Stereochemistry : The target’s methylethyl ester may influence metabolic stability compared to methyl or ethyl esters in analogs.

Biological Activity

Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining elements of benzofuran and chromone, which contributes to its biological properties. Its chemical formula is represented as follows:

C19H16O5\text{C}_{19}\text{H}_{16}\text{O}_5

This structure allows for interactions with various biological targets, influencing its activity in different assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various microbial strains.
  • Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntioxidantScavenges free radicals
CytotoxicityLow cytotoxicity in cell lines

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as a novel antimicrobial agent.
  • Antioxidant Activity : In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its role as an antioxidant. This property could be beneficial in preventing diseases associated with oxidative damage.
  • Cytotoxicity Testing : In a cytotoxicity assay using human cell lines, this compound showed low toxicity at concentrations up to 100 μM, making it a candidate for further development in therapeutic applications.

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